tert-Butyl 1H-imidazole-1-carboxylate
CAS No.: 49761-82-2
Cat. No.: VC21216473
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 49761-82-2 |
---|---|
Molecular Formula | C8H12N2O2 |
Molecular Weight | 168.19 g/mol |
IUPAC Name | tert-butyl imidazole-1-carboxylate |
Standard InChI | InChI=1S/C8H12N2O2/c1-8(2,3)12-7(11)10-5-4-9-6-10/h4-6H,1-3H3 |
Standard InChI Key | MTBKGWHHOBJMHJ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1C=CN=C1 |
Canonical SMILES | CC(C)(C)OC(=O)N1C=CN=C1 |
Introduction
Chemical Structure and Basic Properties
tert-Butyl 1H-imidazole-1-carboxylate (CAS No. 49761-82-2) is characterized by its imidazole ring with a tert-butoxycarbonyl group attached to one of the nitrogen atoms. The compound has the molecular formula C8H12N2O2 and a molecular weight of 168.196 g/mol . The structure consists of an imidazole ring where one nitrogen atom is protected by a tert-butoxycarbonyl (BOC) group, which contains a carbonyl group connected to a tert-butyl moiety via an oxygen atom.
Identification and Nomenclature
The compound is known by several synonyms in chemical literature:
Property | Information |
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IUPAC Name | tert-Butyl 1H-imidazole-1-carboxylate |
Common Synonyms | N-BOC-imidazole, 1-Boc-imidazole, N-tert-Butoxycarbonylimidazole, 1H-Imidazole-1-carboxylic acid 1,1-dimethylethyl ester |
CAS Registry Number | 49761-82-2 |
InChI Key | MTBKGWHHOBJMHJ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1C=CN=C1 |
Physical and Chemical Properties
tert-Butyl 1H-imidazole-1-carboxylate typically appears as a white crystalline solid or powder with the following physical and chemical properties:
Synthesis and Preparation Methods
Several methods have been developed for the synthesis of tert-Butyl 1H-imidazole-1-carboxylate, with varying efficiency and reaction conditions.
Standard Synthetic Routes
The most common synthetic approaches include:
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Reaction with tert-butyl chloroformate: Imidazole is treated with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction typically proceeds at room temperature to yield the desired product .
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Carbonyldiimidazole method: Reaction of tert-butanol with N,N′-carbonyldiimidazole provides an alternative route to synthesize this compound in high yield .
Water-Mediated Synthesis
An interesting approach described in the literature involves water-catalyzed neutral and efficient synthesis. This method demonstrates how the compound can be formed under milder conditions, potentially offering environmental advantages over traditional organic solvent-based methods .
Analytical Methods and Characterization
Chromatographic Analysis
tert-Butyl 1H-imidazole-1-carboxylate can be effectively analyzed using reverse-phase HPLC methods. A particularly efficient approach utilizes:
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Column: Newcrom R1 HPLC column
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Mobile phase: Acetonitrile/water with phosphoric acid (or formic acid for MS-compatible applications)
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Application: Suitable for both analytical characterization and preparative separation of impurities
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Scalability: The method can be scaled up for isolation of impurities and preparative separation
Spectroscopic Characterization
The compound can be characterized by various spectroscopic methods:
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NMR Spectroscopy: The 1H NMR spectrum typically shows characteristic signals for the imidazole protons and the tert-butyl group. Key signals include a singlet for the tert-butyl group at approximately δ 1.6-1.7 ppm and signals for the imidazole ring protons at higher chemical shifts .
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Mass Spectrometry: Mass spectrometric analysis is useful for confirming the molecular weight and structural features of the compound .
Reactivity and Chemical Behavior
Protecting Group Properties
The tert-butoxycarbonyl (BOC) group in this compound serves as a protecting group for the imidazole nitrogen. This protection is particularly valuable in organic synthesis as it:
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Prevents unwanted reactions at the nitrogen position
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Can be selectively removed under mild acidic conditions
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Enhances solubility in organic solvents
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Provides steric hindrance that can influence regioselectivity in subsequent reactions
Elimination Kinetics
The gas-phase elimination kinetics of tert-Butyl 1H-imidazole-1-carboxylate have been studied both theoretically and experimentally. These studies provide insights into the decomposition pathways and stability of the compound under various conditions .
Applications in Synthetic Chemistry
Pharmaceutical Intermediate
tert-Butyl 1H-imidazole-1-carboxylate serves as an important intermediate in pharmaceutical synthesis, particularly in the development of compounds containing protected imidazole moieties .
Material Science Applications
The compound has been utilized in the preparation of water-soluble polyrotaxane through modification of α-cyclodextrin in the presence of KOH and N,N′-carbonyldiimidazole. This application demonstrates its utility in creating complex supramolecular structures .
Role in Cross-Coupling Reactions
Related compounds, such as tert-butyl 2,4-dibrominated-5-methyl-1H-imidazole-1-carboxylate, undergo efficient regioselective cross-coupling reactions to produce various functionalized imidazole derivatives. This points to the potential of tert-Butyl 1H-imidazole-1-carboxylate as a precursor for similar transformations .
Precursor to Functionalized Imidazoles
The compound serves as a valuable starting material for synthesizing various 2-substituted imidazole derivatives. Through bromine-lithium exchange reactions or palladium-catalyzed coupling, it can be transformed into more complex structures with potential applications in medicinal chemistry .
Recent Research Developments
Recent investigations have expanded the understanding of tert-Butyl 1H-imidazole-1-carboxylate and its derivatives. Some notable research findings include:
Regioselective Functionalization
Studies have demonstrated that the 2-position of the imidazole ring in tert-Butyl 1H-imidazole derivatives can be selectively functionalized through various methods. This regioselectivity is valuable for creating libraries of structurally diverse imidazole compounds with potential biological activities .
Sonogashira Cross-Coupling Applications
Research has shown that related compounds, such as tert-butyl 2,4-dibrominated-5-methyl-1H-imidazole-1-carboxylate, can undergo efficient regioselective Sonogashira cross-coupling reactions. These reactions provide access to previously unknown 2,4-dialkynylated and 2-alkynylated-4-arylated-5-methyl-1H-imidazole-1-carboxylates under simple and mild conditions .
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